molecular formula C21H31N B1259344 (1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene

(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene

Cat. No. B1259344
M. Wt: 297.5 g/mol
InChI Key: IHQUZDWCMMAOFI-YMJVXHRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Studies

Phenalene derivatives have been a subject of interest in synthetic and structural chemistry. For instance, Akhmedov et al. (1998) explored the synthesis and thermal rearrangements of phenalene with chromium tricarbonyl complexes, revealing insights into molecular geometry and isomeric formations. This study highlights the potential of phenalene derivatives in organometallic chemistry and their thermal properties (Akhmedov et al., 1998).

Computational Investigations

Theoretical studies have also been conducted on phenalene isomers. Zoellner and Zoellner (2008) performed Hartree–Fock and density functional computational investigations to understand the singlet and triplet states of various phenalene isomers. Their work contributes to the theoretical understanding of the electronic structure of these compounds (Zoellner & Zoellner, 2008).

Crystal Structure Analysis

Crystal structure analysis of phenalene derivatives has been another area of focus. Carvalho et al. (2008) studied the hemiacetal structure derived from Salvinorin A, a phenalene derivative, providing insights into its spatial arrangement and hydrogen bonding patterns (Carvalho et al., 2008).

Synthetic Methodologies

Haynes et al. (1999) described an improved preparation method for a phenalene precursor, demonstrating the utility of phenalene derivatives in synthetic organic chemistry (Haynes et al., 1999).

properties

Molecular Formula

C21H31N

Molecular Weight

297.5 g/mol

IUPAC Name

(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene

InChI

InChI=1S/C21H31N/c1-13(2)11-16-12-15(4)17-9-10-21(5,22-6)18-8-7-14(3)19(16)20(17)18/h15-20H,1,3,7-12H2,2,4-5H3/t15-,16+,17+,18+,19-,20+,21-/m0/s1

InChI Key

IHQUZDWCMMAOFI-YMJVXHRNSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2[C@@H]3[C@@H]1CC[C@]([C@@H]3CCC2=C)(C)[N+]#[C-])CC(=C)C

Canonical SMILES

CC1CC(C2C3C1CCC(C3CCC2=C)(C)[N+]#[C-])CC(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
Reactant of Route 2
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
Reactant of Route 3
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
Reactant of Route 4
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
Reactant of Route 5
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene
Reactant of Route 6
Reactant of Route 6
(1S,3S,3aR,6S,6aR,9aS,9bS)-6-isocyano-3,6-dimethyl-9-methylidene-1-(2-methylprop-2-enyl)-2,3,3a,4,5,6a,7,8,9a,9b-decahydro-1H-phenalene

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